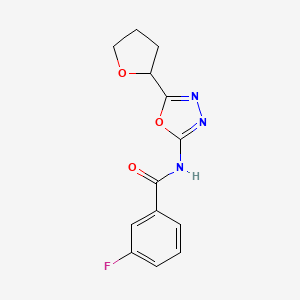

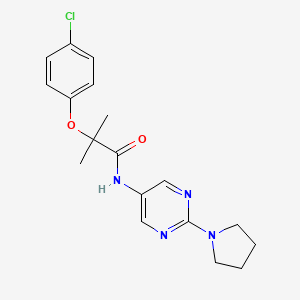

![molecular formula C19H18N4O2S B2463573 2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-9-methylpyrido[1,2-a][1,3,5]triazin-4-one CAS No. 896338-73-1](/img/structure/B2463573.png)

2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-9-methylpyrido[1,2-a][1,3,5]triazin-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

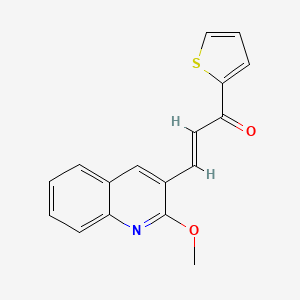

The compound is a complex organic molecule that contains several interesting structural components, including a 3,4-dihydro-2H-quinolin-1-yl group, a sulfanyl group, and a pyrido[1,2-a][1,3,5]triazin-4-one group. These groups are common in many biologically active compounds and pharmaceuticals .

Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple rings and functional groups. The exact structure would depend on the specific arrangement and connectivity of these groups .Chemical Reactions Analysis

The chemical reactions involving this compound would likely be complex and could involve various types of organic reactions. The exact reactions would depend on the specific conditions and reagents used .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. These could include its solubility, stability, melting point, boiling point, and reactivity .Scientific Research Applications

Reactivity and Synthesis

The reactivity of variably substituted benzoxazinones and pyridooxazinones under microwave irradiation conditions has been studied, leading to the synthesis of hydroxy-quinolinones and naphthyridinones in high yields. This suggests potential pathways for synthesizing related compounds, including the target molecule, which might share similar reactivity patterns (Prousis et al., 2013).

Coordination Chemistry

The adaptable coordination chemistry of related quinolinyl compounds towards metals like zinc and mercury has been explored, showing that these ligands provide different environments to the metal center. This highlights the potential of such compounds in developing metal-organic frameworks or complexes for catalysis or sensing applications (Ardizzoia et al., 2010).

Organic Corrosion Inhibitors

Triazine derivatives have been synthesized and investigated as corrosion inhibitors for steel in acidic solutions, showing significant inhibition effects. This suggests that the triazine moiety in the target compound could confer similar protective properties, useful in materials science and engineering (El‐Faham et al., 2016).

Antimicrobial Agents

Synthesis and evaluation of thiazolidinone derivatives, which contain triazine rings, have demonstrated significant antimicrobial activity. This indicates the potential biomedical application of the compound , particularly in the development of new antimicrobial agents (Patel et al., 2012).

Chemical Stability and Cytotoxic Properties

The synthesis and characterization of novel quinoline-carbaldehyde hydrazones bearing triazole or benzotriazole moieties have been reported, with some compounds showing pronounced cancer cell growth inhibitory effects. This suggests that structurally related compounds, such as the one of interest, could have applications in cancer research, specifically as potential cytotoxic agents (Korcz et al., 2018).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-9-methylpyrido[1,2-a][1,3,5]triazin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O2S/c1-13-6-4-11-23-17(13)20-18(21-19(23)25)26-12-16(24)22-10-5-8-14-7-2-3-9-15(14)22/h2-4,6-7,9,11H,5,8,10,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CICADNXEUZQLDU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CN2C1=NC(=NC2=O)SCC(=O)N3CCCC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-9-methylpyrido[1,2-a][1,3,5]triazin-4-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

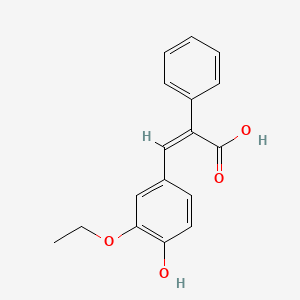

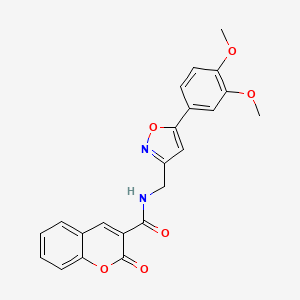

![N-[3-(1,3-benzodioxol-5-yl)-8-methyl-4-oxochromen-2-yl]pentanamide](/img/structure/B2463494.png)

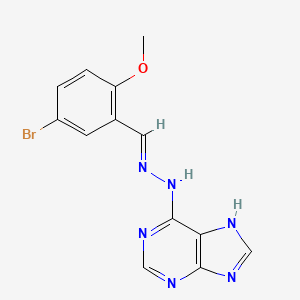

![7-(chloromethyl)-2-(tetrahydrofuran-2-yl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2463496.png)

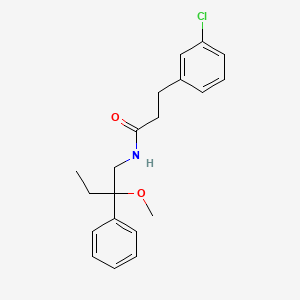

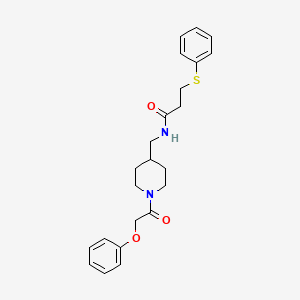

![N-(3-chloro-4-methoxyphenyl)-2-(8-((2-ethylphenyl)thio)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2463497.png)

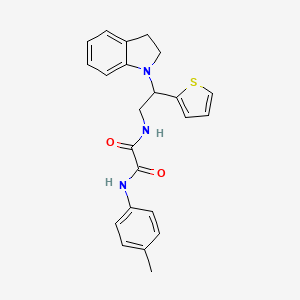

![N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2463511.png)

![2-Phenyl-2,3a,4,5,6,7-hexahydropyrazolo[4,3-c]pyridin-3-one](/img/structure/B2463512.png)